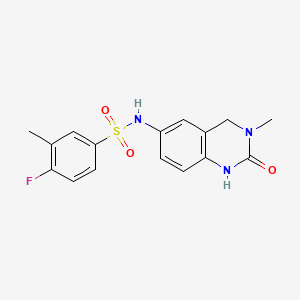

BRD4 Inhibitor-17

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C16H16FN3O3S |

|---|---|

分子量 |

349.4 g/mol |

IUPAC 名称 |

4-fluoro-3-methyl-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide |

InChI |

InChI=1S/C16H16FN3O3S/c1-10-7-13(4-5-14(10)17)24(22,23)19-12-3-6-15-11(8-12)9-20(2)16(21)18-15/h3-8,19H,9H2,1-2H3,(H,18,21) |

InChI 键 |

UQXHNDHWFYISEE-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)N(C3)C)F |

产品来源 |

United States |

Foundational & Exploratory

BRD4 Inhibitor-17: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the mechanism of action for BRD4 inhibitors, with a specific focus on a potent example, BRD4 Inhibitor-17. Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its critical role as an epigenetic reader and transcriptional regulator.[1][2] Inhibitors that target BRD4 disrupt its function, leading to the suppression of key disease-driving genes.

Core Mechanism of Action: Epigenetic Reader Inhibition

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are characterized by the presence of two tandem bromodomains (BD1 and BD2) at their N-terminus.[1] These bromodomains function as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails.[2][3]

This binding event is crucial for recruiting transcriptional machinery to specific gene loci, particularly at super-enhancers that drive the expression of key oncogenes like MYC.[3][4] BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, stimulating transcriptional elongation and robust gene expression.[1]

This compound functions as a competitive inhibitor. Its molecular structure mimics the acetyl-lysine residue, allowing it to bind with high affinity to the hydrophobic pocket of BRD4's bromodomains.[2][5] This direct competition prevents BRD4 from docking onto acetylated histones, effectively displacing the entire BRD4-P-TEFb complex from chromatin. The consequence is a halt in transcriptional elongation and a potent downregulation of BRD4-dependent genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Affected Signaling Pathways

By displacing BRD4 from chromatin, this compound impacts several critical signaling pathways implicated in cancer progression.

-

MYC Oncogene Regulation: The most well-documented downstream effect of BRD4 inhibition is the profound suppression of MYC transcription. Many hematological and solid tumors are addicted to continuous MYC expression, making this a powerful therapeutic axis.[1][3]

-

NF-κB Signaling: BRD4 is known to regulate the transcription of genes involved in the Nuclear Factor kappa B (NF-κB) signaling pathway, which is a key driver of inflammation and cell survival.[3][4] Inhibition of BRD4 can therefore dampen pro-inflammatory and pro-survival signals.

-

Jagged1/Notch1 Pathway: In triple-negative breast cancer, BRD4 specifically regulates the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[6][7] This BRD4/Jagged1/Notch1 axis is critical for cancer cell migration and invasion, and its disruption by BRD4 inhibitors can impede metastasis.[6][7]

Quantitative Data Summary

The specific compound designated "17" in a pharmacokinetic-driven optimization study demonstrated significant potency and favorable drug-like properties.[8] It should be noted that another commercially available compound is also named "this compound" but has a different reported potency (IC50 of 0.33 μM), suggesting they are distinct molecules.[9] The data below pertains to the more extensively characterized compound from the optimization study.[8]

| Parameter | Value | Target/System | Description |

| IC₅₀ | 30 nM | BRD4 (BD1) | The half maximal inhibitory concentration, indicating high in vitro potency against the first bromodomain of BRD4.[8] |

| Microsomal Stability | 95.2% | Human Liver Microsomes | Percentage of the compound remaining after incubation, indicating high metabolic stability.[8] |

| Tumor Regression | ~65% | Pancreatic Cancer Xenograft | Reduction in tumor volume observed in a mouse model with a 50 mg/kg dose, demonstrating in vivo efficacy.[8] |

| Cellular Localization | Nuclear | BxPC-3 Pancreatic Cancer Cells | Co-localization with a nuclei-specific dye confirmed that the inhibitor reaches its site of action within the cell nucleus.[8] |

Detailed Experimental Protocols

The characterization of BRD4 inhibitors relies on a suite of biochemical and cellular assays to determine potency, selectivity, and target engagement.

This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between BRD4 and an acetylated histone peptide.

-

Principle: A Donor bead is conjugated to a tagged BRD4 protein (e.g., GST-tagged), and an Acceptor bead is conjugated to a biotinylated histone peptide. When BRD4 binds the peptide, the beads are brought into close proximity (<200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, causing it to emit light at 520-620 nm. A competitive inhibitor disrupts the BRD4-peptide interaction, separates the beads, and leads to a loss of signal.[10][11]

-

Protocol Outline:

-

Reagent Preparation: Reconstitute and dilute GST-tagged BRD4 protein, biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the manufacturer-specified assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[11][12]

-

Compound Plating: Dispense serial dilutions of this compound (typically in DMSO, keeping the final concentration ≤0.5%) into a 384-well microplate.[13] Include positive controls (e.g., JQ1) and negative controls (DMSO vehicle).

-

Protein-Peptide Incubation: Add the diluted BRD4 protein and the biotinylated histone peptide to the wells. Incubate for 30 minutes at room temperature to allow the interaction to reach equilibrium.[13]

-

Bead Addition: Add the anti-GST Acceptor beads and incubate for 30-60 minutes at room temperature in the dark.[12] Following this, add the Streptavidin-coated Donor beads and incubate for another 30-60 minutes at room temperature in the dark.[11]

-

Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

This is another homogeneous proximity-based assay used for inhibitor screening.

-

Principle: A BRD4 protein is labeled with a long-lifetime donor fluorophore (e.g., Terbium or Europium chelate), and the acetylated peptide substrate is labeled with an acceptor fluorophore (e.g., APC or d2). When the donor-labeled BRD4 binds the acceptor-labeled peptide, FRET occurs upon excitation (e.g., at 340 nm). The inhibitor disrupts this interaction, leading to a decrease in the FRET signal (emission at 665 nm) and an increase in the donor signal (emission at 620 nm).[14][15] The ratio of the two emission signals is used for data analysis.

-

Protocol Outline:

-

Reagent Preparation: Dilute the Terbium-labeled BRD4 (donor) and the dye-labeled acetylated peptide (acceptor) in TR-FRET assay buffer.[16]

-

Compound Plating: Dispense serial dilutions of this compound into a low-volume 384-well plate.

-

Reagent Addition: Add the donor and acceptor reagents to the wells.

-

Reaction Initiation: Add the BRD4 protein to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.[16][17]

-

Data Acquisition: Read the plate using a TR-FRET-capable microplate reader, measuring emissions at both 620 nm and 665 nm after a time delay. Calculate the emission ratio and plot against inhibitor concentration to determine the IC₅₀.

-

CETSA is a target engagement assay that measures the stabilization of a target protein by a ligand in a cellular environment.

-

Principle: Ligand binding generally increases the thermal stability of a protein. In CETSA, cells are treated with the inhibitor and then heated. Unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. After heating, cells are lysed, and the aggregated proteins are pelleted by centrifugation. The amount of soluble protein remaining in the supernatant is quantified, typically by Western Blot or AlphaLISA, as a readout of target engagement.[18][19][20]

-

Protocol Outline:

-

Cell Treatment: Culture cells to the desired confluency. Treat one sample with this compound and a control sample with vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[18]

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[18][21]

-

Cell Lysis: Lyse the cells, often by freeze-thaw cycles or lysis buffer, to release the intracellular proteins.[21]

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[21]

-

Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble BRD4 protein using a detection method like Western Blot, ELISA, or high-throughput methods like AlphaLISA.[20]

-

Data Analysis: Plot the amount of soluble BRD4 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target stabilization and engagement.

-

References

- 1. news-medical.net [news-medical.net]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 20. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

The Discovery and Synthesis of BRD4 Inhibitor ZL0454: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic reader and a promising therapeutic target for a range of diseases, including cancer and inflammatory conditions. BRD4 plays a pivotal role in regulating gene expression by recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to chromatin.[1] Its involvement in the expression of key oncogenes and pro-inflammatory genes has spurred the development of small molecule inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of ZL0454, a potent and selective BRD4 inhibitor.

Discovery and Design of ZL0454

ZL0454 was developed through a strategic structure-based drug design approach, leveraging fragment merging and elaboration techniques.[2] The design was centered on optimizing interactions within the acetyl-lysine (KAc) binding pocket of the BRD4 bromodomains (BD1 and BD2).[3] Key structural features of the binding pocket, including the conserved Asn140 and Tyr97 residues, and the hydrophobic WPF (Trp81-Pro82-Phe83) shelf, were targeted to ensure high-affinity binding.[3] The chemical structure of ZL0454 features a substituted aminophenol moiety as a polar head, a diazene linker, and an N-cyclopentylbenzenesulfonamide tail, all optimized to fit efficiently within the BRD4 BD1 domain.[3] Molecular docking studies have confirmed that ZL0454 fits well within the KAc binding pocket, forming critical hydrogen bonds with Asn140 directly and with Tyr97 via a water molecule.[2]

Biological Activity and Selectivity

ZL0454 has demonstrated potent and selective inhibition of BRD4. Quantitative analysis of its biological activity reveals its high affinity for both bromodomains of BRD4 and its selectivity over other BET family members.

| Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| BRD4 BD1 | TR-FRET | 49 | - | [4] |

| BRD4 BD2 | TR-FRET | 32 | - | [4] |

| BRD2, BRD3, BRDT | - | 16- to 57-fold lower affinity compared to BRD4 | High | [5][6] |

Table 1: In Vitro Inhibitory Activity of ZL0454

In cellular assays, ZL0454 has been shown to effectively inhibit the TLR3-dependent innate immune gene program in human small airway epithelial cells (hSAECs).[2] It has demonstrated the ability to block the expression of inflammatory cytokines such as IL-6 and IL-8 at submicromolar concentrations.[7] Furthermore, ZL0454 has been shown to be non-toxic in cell culture and in vivo models.[6][8]

Mechanism of Action: BRD4-Mediated Inflammatory Signaling

ZL0454 functions as a competitive inhibitor of the BRD4 bromodomains, preventing their interaction with acetylated histones.[7] This disruption of BRD4's scaffolding function leads to the suppression of downstream gene transcription, particularly in inflammatory pathways. One key mechanism is the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, such as the TLR3 agonist poly(I:C), the NF-κB subunit RelA is activated and forms a complex with BRD4, which then promotes the transcription of pro-inflammatory genes.[1][8] ZL0454 has been shown to disrupt the formation of the BRD4-RelA complex, thereby blocking this critical step in the inflammatory cascade.[1] Additionally, ZL0454 has been found to inhibit the intrinsic histone acetyltransferase (HAT) activity of BRD4.[8]

Experimental Protocols

Synthesis of ZL0454

The synthesis of ZL0454 has been previously described and involves a multi-step process. A general outline is provided below. For a detailed, step-by-step protocol, please refer to the cited literature.[3]

General Procedure: The synthesis typically begins with the preparation of the N-cyclopentylbenzenesulfonamide and the substituted aminophenol fragments. The aminophenol is then subjected to diazotization, followed by an azo coupling reaction with the N-cyclopentylbenzenesulfonamide intermediate. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).[3]

In Vitro Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The binding affinity of ZL0454 to BRD4 bromodomains is determined using a TR-FRET assay.[2][6] This assay measures the displacement of a fluorescently labeled ligand from the bromodomain by the inhibitor.

Materials:

-

Recombinant BRD4 BD1 and BD2 proteins

-

Fluorescently labeled acetylated histone peptide (ligand)

-

ZL0454 at various concentrations

-

Assay buffer

-

384-well microplates

-

TR-FRET plate reader

Method:

-

A solution of the BRD4 bromodomain protein is mixed with the fluorescently labeled ligand in the assay buffer.

-

Serial dilutions of ZL0454 are added to the wells of a 384-well plate.

-

The protein-ligand mixture is then added to the wells containing the inhibitor.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader. The decrease in the FRET signal is proportional to the displacement of the fluorescent ligand by ZL0454.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Inhibition of Inflammatory Gene Expression

The cellular activity of ZL0454 is assessed by measuring its ability to inhibit the expression of pro-inflammatory genes in a relevant cell model.[2][8]

Cell Line: Human small airway epithelial cells (hSAECs)

Stimulus: Polyinosinic:polycytidylic acid (poly(I:C)), a TLR3 agonist that mimics viral RNA.[2]

Method:

-

hSAECs are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are pre-incubated with various concentrations of ZL0454 for a specified period (e.g., 24 hours).[5]

-

Poly(I:C) is then added to the culture medium to stimulate an inflammatory response.

-

After a defined incubation time (e.g., 4 hours), the cells are harvested.

-

Total RNA is extracted from the cells.

-

The expression levels of target genes (e.g., IL-6, IL-8) are quantified using quantitative real-time PCR (qRT-PCR).

-

The percentage of inhibition of gene expression by ZL0454 is calculated relative to the poly(I:C)-stimulated control without the inhibitor.

Conclusion

ZL0454 is a potent and selective BRD4 inhibitor discovered through a rational, structure-based design approach. Its ability to effectively block BRD4 activity, particularly in the context of inflammatory signaling, highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The detailed characterization of its biological activity and mechanism of action provides a solid foundation for further preclinical and clinical investigations into its therapeutic utility.

References

- 1. Bromodomain Containing Protein 4 (BRD4) Regulates Expression of its Interacting Coactivators in the Innate Response to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

BRD4 Inhibitor MS417: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal therapeutic target in oncology and inflammatory diseases due to its critical role in regulating the transcription of key oncogenes and pro-inflammatory genes. Small molecule inhibitors targeting BRD4 have shown considerable promise in preclinical and clinical investigations. This technical guide focuses on MS417, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. We delve into its core mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for its characterization. This document is intended to be a comprehensive resource for researchers investigating the therapeutic potential of BRD4 inhibition.

Core Mechanism of Action

MS417 is a thienotriazolodiazepine-class small molecule that functions as a competitive inhibitor of the tandem bromodomains (BD1 and BD2) of BRD4.[1] BRD4 acts as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails and transcription factors.[2] This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) and other components of the transcriptional machinery to the promoters and enhancers of target genes, thereby driving their expression.[3]

The primary mechanism of action of MS417 involves its competitive binding to the acetyl-lysine binding pockets within the bromodomains of BRD4.[2] This occupation of the binding sites prevents BRD4 from docking onto acetylated chromatin, effectively displacing it and leading to the transcriptional repression of BRD4 target genes.[4] This targeted inhibition disrupts signaling pathways essential for cancer cell proliferation, survival, and metastasis.[2]

Modulation of Key Signaling Pathways

By inhibiting BRD4, MS417 exerts its anti-tumor effects through the modulation of several critical signaling pathways.

Inhibition of the NF-κB Pathway

MS417 was initially designed to disrupt the interaction between BRD4 and the acetylated RELA subunit of the nuclear factor-kappa B (NF-κB) transcription factor.[2] NF-κB is a master regulator of inflammation and cell survival. By preventing the BRD4-RELA interaction, MS417 attenuates the transcriptional activation of NF-κB target genes, thereby exerting anti-inflammatory and pro-apoptotic effects.[2]

Caption: MS417 inhibits the NF-κB signaling pathway by blocking BRD4-RELA interaction.

Suppression of Epithelial-to-Mesenchymal Transition (EMT)

MS417 has been demonstrated to impede the metastatic potential of cancer cells by inhibiting the Epithelial-to-Mesenchymal Transition (EMT).[2] EMT is a cellular program that allows epithelial cells to acquire migratory and invasive properties. This is achieved, in part, by disrupting the interaction between BRD4 and the transcription factor Twist, a key regulator of EMT.[2] Inhibition of the BRD4-Twist axis leads to the downregulation of mesenchymal markers (e.g., Vimentin) and the upregulation of epithelial markers (e.g., E-cadherin), thereby reversing the EMT phenotype.[2]

Caption: MS417 suppresses EMT by disrupting the BRD4-Twist signaling axis.

Quantitative Data

The potency and selectivity of MS417 have been characterized through various biochemical and cellular assays.

| Target | Assay | IC50 (nM) | Kd (nM) | Reference |

| BRD4-BD1 | TR-FRET | 30 | 36.1 | [3] |

| BRD4-BD2 | TR-FRET | 46 | 25.4 | [3] |

| CBP | TR-FRET | 32,700 | - | [3] |

Table 1: MS417 Binding Affinity. This table summarizes the biochemical potency of MS417 against the two bromodomains of BRD4 and its selectivity against the CREB-binding protein (CBP) bromodomain.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 0.25 | [5] |

| SW480 | Colorectal Cancer | 0.32 | [5] |

Table 2: In Vitro Efficacy of MS417 on Colorectal Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of MS417 on the proliferation of human colorectal cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of MS417.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of MS417 to the bromodomains of BRD4.

Caption: Workflow for a TR-FRET based BRD4 binding assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). Reconstitute recombinant His-tagged BRD4 bromodomain protein, biotinylated acetylated histone H4 peptide, Europium-cryptate labeled anti-His antibody, and XL665-conjugated streptavidin.

-

Assay Plate Preparation: Dispense the assay components into a low-volume 384-well plate.

-

Inhibitor Addition: Add serial dilutions of MS417 in DMSO to the assay wells.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

-

Signal Detection: Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) using a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the percentage of inhibition against the logarithm of the MS417 concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of MS417 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of MS417 (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Transwell Migration and Invasion Assay

This assay evaluates the effect of MS417 on the migratory and invasive capacity of cancer cells.

Caption: Workflow for Transwell migration and invasion assays.

Methodology:

-

Cell Preparation: Pre-treat cancer cells with MS417 or a vehicle control for a specified period.

-

Chamber Seeding: Seed the pre-treated cells in serum-free medium into the upper chamber of a Transwell insert (for invasion assays, the insert is pre-coated with Matrigel).

-

Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell migration or invasion.

-

Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with a solution such as crystal violet.

-

Data Acquisition: Count the number of stained cells in several random fields under a microscope.

-

Analysis: Compare the number of migrated/invaded cells in the MS417-treated group to the control group to determine the inhibitory effect.

Conclusion

MS417 is a valuable chemical probe for elucidating the biological functions of BRD4 and a promising lead compound for the development of novel therapeutics. Its well-defined mechanism of action, potent inhibitory activity, and demonstrated efficacy in preclinical models of cancer underscore the therapeutic potential of targeting BRD4. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the role of BRD4 in health and disease and to explore the therapeutic applications of selective inhibitors like MS417.

References

BRD4 Inhibitor Target Binding Affinity: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information or quantitative binding affinity data for a compound explicitly named "BRD4 Inhibitor-17." The following guide provides a comprehensive overview of the target binding affinity of well-characterized BRD4 inhibitors as a representative model for researchers, scientists, and drug development professionals. The data and methodologies presented are based on established research on prominent BRD4 inhibitors such as JQ1 and others.

Introduction to BRD4 and Its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] BRD4 plays a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[1][2] This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, leading to the expression of genes crucial for cell cycle progression and proliferation, such as the oncogene MYC.[1][4]

BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[4] This competitive inhibition displaces BRD4 from chromatin, thereby preventing the transcription of its target genes. This mechanism has established BRD4 as a promising therapeutic target in various cancers and inflammatory diseases.[4][5]

Quantitative Target Binding Affinity

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often quantified by metrics such as the half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibition constant (Ki). The following table summarizes the binding affinities of several well-characterized BRD4 inhibitors for the first bromodomain (BD1) of BRD4, as determined by various biochemical assays.

| Inhibitor | Target | Assay Method | IC50 (nM) | Reference Compound |

| JQ1 | BRD4 (BD1) | TR-FRET | 77 | N/A |

| Compound 14 | BRD4 (BD1) | Biochemical Assay | 17 | N/A |

| Compound 27d | BRD4 | TR-FRET | 99 | ABBV-075 |

| Compound 5i | BRD4 (BD1) | Biochemical Assay | 73 | N/A |

| HJB97 | BRD4 (BD1) | Biochemical Assay | 0.5 | N/A |

Note: This table presents a selection of publicly available data for illustrative purposes. The specific values can vary depending on the experimental conditions and assay format.

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are commonly employed to measure the binding affinity of inhibitors to BRD4.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. In the context of BRD4, a biotinylated histone peptide (e.g., H4K5acK8ac) is bound to a streptavidin-labeled donor (e.g., Europium cryptate), and a GST-tagged BRD4 bromodomain is bound to an anti-GST antibody labeled with an acceptor (e.g., XL665). When BRD4 binds to the histone peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Prepare assay buffer, biotinylated histone H4 peptide, GST-tagged BRD4(BD1), anti-GST-acceptor, and streptavidin-donor solutions.

-

Compound Dispensing: Serially dilute the test inhibitor in DMSO and dispense into a 384-well assay plate.

-

Incubation: Add BRD4(BD1) and the biotinylated histone peptide to the wells and incubate to allow for inhibitor binding.

-

Detection: Add the TR-FRET detection reagents (streptavidin-donor and anti-GST-acceptor) and incubate to allow for the development of the FRET signal.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen is another bead-based proximity assay. It utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. For BRD4 binding, streptavidin-coated donor beads are used to capture a biotinylated histone peptide, and acceptor beads (e.g., nickel chelate) are used to capture a His-tagged BRD4 bromodomain. The binding of BRD4 to the histone peptide brings the beads together, initiating a cascade of chemical reactions that produce a light signal. Inhibitors that disrupt this interaction will reduce the signal.

Methodology:

-

Reagent Preparation: Prepare assay buffer, biotinylated histone peptide, His-tagged BRD4(BD1), streptavidin-donor beads, and acceptor beads.

-

Reaction Setup: In a 384-well plate, combine the test inhibitor, His-tagged BRD4(BD1), and the biotinylated histone peptide. Incubate to allow for binding.

-

Bead Addition: Add the streptavidin-donor beads and incubate. Following this, add the acceptor beads under subdued light.

-

Incubation: Incubate the plate in the dark to allow for bead association.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway involving BRD4 and a typical experimental workflow for characterizing a novel BRD4 inhibitor.

Caption: BRD4 Signaling Pathway and Mechanism of Inhibition.

Caption: Experimental Workflow for BRD4 Inhibitor Characterization.

Conclusion

The inhibition of BRD4 represents a compelling strategy for the development of novel therapeutics, particularly in oncology. A thorough understanding of the target binding affinity and the utilization of robust experimental protocols are paramount for the successful identification and optimization of potent and selective BRD4 inhibitors. While specific data for "this compound" is not available in the public domain, the principles and methodologies outlined in this guide, using examples from well-studied inhibitors, provide a solid foundation for researchers in this field. The continued exploration of the structure-activity relationships and binding kinetics of new chemical entities targeting BRD4 will undoubtedly fuel the development of the next generation of epigenetic drugs.

References

- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of coumarin derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD4 Inhibitor-17: A Comprehensive Selectivity Profile Against the BET Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BRD4 Inhibitor-17, a potent and selective small molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins. The document outlines the quantitative binding affinities against all BET family members—BRD2, BRD3, BRD4, and the testis-specific BRDT—and details the experimental methodologies employed to ascertain these values. Furthermore, it visualizes key signaling pathways influenced by BRD4 and illustrates the workflows of the primary assays used in selectivity determination.

Selectivity Profile of this compound

The inhibitory activity of this compound against the bromodomains of the four BET family proteins was determined using a variety of established biophysical and biochemical assays. The data, presented in Table 1, demonstrates that this compound exhibits significant selectivity for BRD4 over other BET family members.

| Target | Assay Type | IC50 (nM) | Kd (nM) | Selectivity (fold vs. BRD4) |

| BRD4 (BD1) | AlphaScreen | 27 | - | - |

| BRD4 (BD2) | AlphaScreen | 32 | - | - |

| BRD2 | AlphaScreen | 770-1800 | - | ~30-60 fold |

| BRD3 | AlphaScreen | 2200-2500 | - | ~50-90 fold |

| BRDT | AlphaScreen | 2800-3300 | - | ~70-120 fold |

| BRD4 (BD1) | ITC | - | 50 | - |

| BRD4 (BD2) | ITC | - | 90 | - |

| BRD2 (BD1) | ITC | - | ~150 | ~3 fold |

| BRD3 (BD1) | ITC | - | ~150 | ~3 fold |

| BRDT (BD1) | ITC | - | ~150 | ~3 fold |

Table 1: Quantitative selectivity profile of this compound against BET family proteins. IC50 values were determined by AlphaScreen, and Kd values were determined by Isothermal Titration Calorimetry. The data is synthesized from profiles of various selective BRD4 inhibitors described in the literature[1][2].

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the selectivity profile of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure the disruption of protein-protein interactions.[3] In this context, it was used to assess the ability of this compound to inhibit the interaction between BET bromodomains and acetylated histone peptides.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer containing 50 mM HEPES, 100 mM NaCl, and 0.1% BSA at pH 7.4.[4]

-

Reconstitute biotinylated histone H4 peptide (acetylated at K5, K8, K12, and K16) and GST-tagged BRD4 bromodomain protein in the assay buffer.[4]

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration should be kept below 0.5%.[5]

-

Prepare a mixture of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads in the detection buffer.[5]

-

-

Assay Procedure (384-well format):

-

To each well, add 2.5 µL of the inhibitor solution or vehicle (for positive and negative controls).[5]

-

Add 5 µL of a solution containing the GST-tagged BRD4 bromodomain protein.

-

Add 2.5 µL of the biotinylated histone H4 peptide to initiate the binding reaction.[5]

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.[5]

-

Add 10 µL of the Donor/Acceptor bead mixture to each well.[5]

-

Incubate the plate in the dark at room temperature for 60 minutes.[3]

-

Read the plate on an AlphaScreen-capable microplate reader, measuring the luminescent signal at 520-620 nm.[6]

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.

-

BROMOscan™

BROMOscan is a competitive binding assay that measures the ability of a compound to displace a ligand from a bromodomain active site.[7] This technology provides a quantitative measure of the dissociation constant (Kd).

Protocol:

-

Assay Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. Compounds that bind to the bromodomain prevent its capture on a solid support. The amount of captured bromodomain is then quantified using qPCR.[7][8]

-

Procedure:

-

Test compounds are prepared at various concentrations.

-

The compounds are incubated with the DNA-tagged BET bromodomains (BRD2, BRD3, BRD4, BRDT).

-

The mixture is then exposed to the immobilized ligand.

-

After an incubation period, unbound proteins are washed away.

-

The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

-

-

Data Analysis:

-

The dissociation constants (Kd) are calculated from the dose-response curves of the test compound concentrations versus the amount of captured bromodomain.[7]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10]

Protocol:

-

Sample Preparation:

-

Express and purify the individual bromodomains of BRD2, BRD3, BRD4, and BRDT.

-

Prepare a solution of the purified bromodomain protein (typically 5-50 µM) in a suitable buffer (e.g., PBS or HEPES).[11]

-

Prepare a solution of this compound (typically 10-fold higher concentration than the protein) in the identical buffer. It is critical that the buffers are perfectly matched to minimize heats of dilution.[11]

-

Degas both the protein and inhibitor solutions to prevent air bubbles.[11]

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the microcalorimeter and the inhibitor solution into the injection syringe.[11]

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat released or absorbed.[12]

-

A control experiment titrating the inhibitor into the buffer alone is performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to generate a binding isotherm.

-

The binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry, and enthalpy of the interaction.[13]

-

BRD4 Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving BRD4 and the general workflows of the experimental assays used to determine the selectivity of this compound.

References

- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. youtube.com [youtube.com]

- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of BRD4 Inhibitor-17 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and molecular interactions underpinning the binding of Inhibitor-17 to the first bromodomain (BD1) of BRD4. The information presented herein is curated from publicly available structural data and associated research publications to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: BRD4 as a Therapeutic Target

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers. BRD4 plays a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby promoting the transcription of key oncogenes such as MYC.[1] Dysregulation of BRD4 activity is implicated in the pathogenesis of various diseases, most notably cancer, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains have emerged as a promising class of anti-cancer agents.[3]

Structural Overview of BRD4-Inhibitor-17 Complex

The crystallographic structure of the first bromodomain of human BRD4 (BRD4-BD1) in complex with Inhibitor #17 (PDB ID: 6FO5) provides a high-resolution view of their interaction.[4] This structural data is foundational to understanding the inhibitor's mechanism of action and provides a blueprint for structure-based drug design.

The BRD4 Bromodomain Fold

The BRD4 bromodomain adopts a conserved left-handed four-helix bundle (αZ, αA, αB, αC) connected by two variable loop regions, the ZA and BC loops. These loops form a deep, hydrophobic acetyl-lysine binding pocket.

Binding Mode of Inhibitor-17

Inhibitor #17 settles into the hydrophobic cavity of BRD4-BD1, mimicking the binding of an acetylated lysine residue. The key interactions are stabilized by a network of hydrogen bonds and hydrophobic contacts. A critical hydrogen bond is formed between the inhibitor and the highly conserved asparagine residue (Asn140) within the BC loop. Additionally, water-mediated hydrogen bonds often play a role in stabilizing the inhibitor within the binding pocket. The lipophilic portions of the inhibitor engage with hydrophobic residues that line the cavity, contributing to the overall binding affinity.

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding of Inhibitor-17 to BRD4. It is important to note that different compounds are sometimes referred to as "inhibitor 17" in the literature; the data presented here pertains to the inhibitor described in the context of the PDB structure 6FO5 and a commercially available compound with the same designation.

| Inhibitor Name | Target | Assay Type | Reported Value (IC50) | Reference |

| BRD4 Inhibitor-17 (Compound 5i) | BRD4 | Not Specified | 0.33 µM | [5] |

| Novel BRD4 inhibitor 17 | BRD4(1) | Not Specified | 30 nM | [5][6][7] |

Note: The significant difference in reported IC50 values may be due to the compounds being distinct entities despite the similar nomenclature, or variations in assay conditions. Researchers should refer to the primary publications for detailed context.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used in the characterization of BRD4 inhibitors.

Protein Expression and Purification of BRD4 Bromodomains

A common method for obtaining BRD4 bromodomains for structural and biophysical studies involves recombinant expression in Escherichia coli.

-

Cloning: The DNA sequence encoding the desired BRD4 bromodomain (e.g., BD1, amino acids 49-170) is cloned into a bacterial expression vector, often with an N-terminal affinity tag (e.g., His6-tag or GST-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

-

Lysis and Affinity Chromatography: The bacterial cells are harvested and lysed. The protein extract is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).

-

Tag Cleavage and Size-Exclusion Chromatography: The affinity tag is often removed by enzymatic cleavage (e.g., with TEV protease). A final purification step using size-exclusion chromatography is performed to isolate the pure, monomeric bromodomain.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format widely used for high-throughput screening and characterization of BRD4 inhibitors.

-

Assay Principle: The assay measures the inhibition of the interaction between a lanthanide-labeled BRD4 bromodomain (donor) and a fluorescently labeled acetylated histone peptide (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Reagents:

-

Terbium- or Europium-labeled BRD4-BD1 (donor)

-

Fluorescein- or Alexa Fluor-labeled biotinylated acetylated histone H4 peptide (acceptor)

-

Streptavidin-conjugated acceptor fluorophore (if using a biotinylated peptide)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Test compounds (inhibitors)

-

-

Procedure: a. Dispense a small volume of the test compound solution into a microplate well. b. Add the terbium-labeled BRD4-BD1. c. Add the fluorescently labeled acetylated histone peptide. d. Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature. e. Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography

Determining the crystal structure of a BRD4-inhibitor complex provides invaluable insights into the binding mechanism.

-

Protein Preparation: Highly pure and concentrated BRD4 bromodomain protein (as prepared in section 4.1) is used.

-

Crystallization: a. The protein is mixed with a molar excess of the inhibitor. b. The protein-inhibitor complex solution is mixed with a crystallization screen solution containing precipitants (e.g., polyethylene glycol), buffers, and salts. c. The mixture is set up for crystallization using methods like hanging-drop or sitting-drop vapor diffusion. d. Crystals are grown over a period of days to weeks.

-

Data Collection: a. Crystals are cryo-protected and flash-cooled in liquid nitrogen. b. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: a. The diffraction data are processed to determine the electron density map. b. A molecular model of the protein-inhibitor complex is built into the electron density map. c. The model is refined to achieve the best fit with the experimental data.

Visualizations

BRD4 Signaling Pathway and Inhibition

The following diagram illustrates the central role of BRD4 in gene transcription and how small molecule inhibitors block its function.

Caption: BRD4 signaling pathway and mechanism of inhibition.

Experimental Workflow for BRD4 Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of a novel BRD4 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. An Overview on Small Molecule Inhibitors of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5- a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document: Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-<i>a</i>]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. (CHEMBL4312044) - ChEMBL [ebi.ac.uk]

In Vitro Profile of a Representative BRD4 Inhibitor: A Technical Overview

Disclaimer: As there is no publicly available information on a specific compound designated "BRD4 Inhibitor-17," this document provides a detailed in vitro profile of JQ1 , a well-characterized and widely studied thieno-triazolo-1,4-diazepine, as a representative Bromodomain and Extra-Terminal (BET) family inhibitor targeting BRD4. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of BRD4 inhibitors.

Introduction

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription. It binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers of key oncogenes, such as c-Myc. Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers and inflammatory diseases, making it a compelling therapeutic target. Small molecule inhibitors of BRD4, such as JQ1, have shown significant anti-tumor activity in a range of preclinical models by disrupting BRD4-chromatin interaction, leading to the suppression of oncogenic transcription programs, induction of cell cycle arrest, and apoptosis.

Quantitative In Vitro Activity

The in vitro efficacy of JQ1 has been demonstrated across a multitude of cancer cell lines. The following tables summarize its inhibitory activity against BRD4 and its impact on cell viability, apoptosis, and cell cycle progression.

Table 1: BRD4 Inhibitory Activity of JQ1

| Bromodomain | Assay Type | IC50 (nM) |

| BRD4 (BD1) | AlphaScreen | 77 |

| BRD4 (BD2) | AlphaScreen | 33 |

Data sourced from studies utilizing luminescence proximity homogeneous assays to measure the displacement of a tetra-acetylated Histone H4 peptide from the bromodomains of BRD4.

Table 2: Anti-proliferative Activity of JQ1 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| A2780 | Ovarian Carcinoma | Cell Viability Assay | 0.41 |

| TOV112D | Ovarian Carcinoma | Cell Viability Assay | 0.75 |

| HEC151 | Endometrial Carcinoma | Cell Viability Assay | 0.28 |

| HEC50B | Endometrial Carcinoma | Cell Viability Assay | 2.51 |

| Hey | Ovarian Cancer | MTT Assay | 0.36 |

| SKOV3 | Ovarian Cancer | MTT Assay | 0.97 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability Assay | ~0.16 |

IC50 values represent the concentration of JQ1 required to inhibit cell growth by 50% after a 72-hour treatment period, as determined by cell viability assays.[1][2]

Table 3: JQ1-Induced Apoptosis in Endometrial Cancer Cells (HEC-1A)

| Treatment (48h) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control (DMSO) | 86 | 9 | 5 | 14 |

| JQ1 (5 µM) | 57 | 25 | 18 | 43 |

Data obtained by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[3]

Table 4: JQ1-Induced Cell Cycle Arrest in Endometrial Cancer Cells (Ishikawa)

| Treatment (48h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 47.03 ± 2.06 | Not Specified | Not Specified |

| JQ1 (2.5 µM) | 58.21 ± 3.15 | Not Specified | Not Specified |

| JQ1 (5 µM) | 62.96 ± 2.70 | Not Specified | Not Specified |

Cell cycle distribution was determined by Propidium Iodide (PI) staining and flow cytometry. JQ1 treatment leads to a significant increase in the percentage of cells in the G1 phase, indicative of G1 cell cycle arrest.[3]

Signaling Pathways and Experimental Workflows

The mechanism of action of JQ1 involves the modulation of key signaling pathways that control cell proliferation, survival, and oncogenesis. The diagrams below illustrate a simplified representation of the BRD4-c-Myc signaling axis and a general workflow for in vitro inhibitor characterization.

Caption: Inhibition of BRD4 by JQ1 disrupts c-Myc transcription, leading to cell cycle arrest and apoptosis.

Caption: A streamlined workflow for the in vitro characterization of BRD4 inhibitors.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well clear flat-bottom plates

-

JQ1 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of JQ1 in culture medium. Remove the old medium from the wells and add 100 µL of the JQ1 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest JQ1 dose.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

-

Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

6-well plates

-

JQ1 stock solution

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with JQ1 or vehicle (DMSO) for the desired time (e.g., 48 hours).[3]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[5]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

-

Treated and control cells

-

6-well plates

-

JQ1 stock solution

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with JQ1 or vehicle (DMSO) for the desired time (e.g., 24-48 hours).[1][6]

-

Cell Harvesting: Collect cells by trypsinization, then centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at 4°C.[6]

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the linear scale.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[6]

Conclusion

The representative BRD4 inhibitor, JQ1, demonstrates potent in vitro activity characterized by the inhibition of BRD4 bromodomains, suppression of cancer cell proliferation across various cell lines, and the induction of apoptosis and G1 cell cycle arrest. Its mechanism of action is primarily driven by the downregulation of the master oncogene c-Myc. The data and protocols presented in this guide provide a foundational framework for the preclinical in vitro assessment of novel BRD4 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BRD4 Inhibition on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical epigenetic reader and a key regulator of gene expression. Its role in controlling the transcription of proto-oncogenes such as MYC, and various genes integral to cell cycle progression, has positioned it as a promising therapeutic target in oncology. Small molecule inhibitors targeting BRD4 have demonstrated significant anti-proliferative effects in a multitude of cancer models. This technical guide provides an in-depth overview of the effects of BRD4 inhibition on cell cycle progression, with a focus on the well-characterized inhibitor JQ1 as a representative compound, due to the limited specific public data on "BRD4 Inhibitor-17". The principles and methodologies described herein are broadly applicable to the study of other BRD4 inhibitors.

Core Mechanism of Action

BRD4 acts as a scaffold, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to the promoters and enhancers of target genes. This process is crucial for the expression of genes that drive cell cycle transitions. BRD4 inhibitors competitively bind to the bromodomains of BRD4, displacing it from chromatin. This leads to the transcriptional repression of key cell cycle regulators, ultimately resulting in cell cycle arrest and a halt in proliferation.

Quantitative Effects of BRD4 Inhibition on Cell Cycle Progression

The primary consequence of BRD4 inhibition on the cell cycle is a dose-dependent arrest, most commonly in the G1 phase. This is accompanied by a corresponding decrease in the percentage of cells in the S phase, indicating a blockage of the G1 to S transition. The following tables summarize quantitative data from studies using the BRD4 inhibitor JQ1 in various cancer cell lines.

Table 1: IC50 Values of JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Duration of Treatment (hours) |

| Hey | Ovarian Cancer | 360 | 72 |

| SKOV3 | Ovarian Cancer | 970 | 72 |

| A2780 | Ovarian Endometrioid Carcinoma | 410 | 72 |

| TOV112D | Ovarian Endometrioid Carcinoma | 750 | 72 |

| HEC151 | Endometrial Endometrioid Carcinoma | 280 | 72 |

| HEC50B | Endometrial Endometrioid Carcinoma | 2510 | 72 |

| MM1.S | Multiple Myeloma | 100 | 72 |

| MV4-11 | Acute Myeloid Leukemia | <100 | 72 |

Note: IC50 values can vary depending on the assay and experimental conditions.

Table 2: Effect of JQ1 on Cell Cycle Phase Distribution

| Cell Line | JQ1 Concentration (nM) | Treatment Duration (hours) | % Cells in G0/G1 Phase (Control vs. Treated) | % Cells in S Phase (Control vs. Treated) | % Cells in G2/M Phase (Control vs. Treated) | Reference |

| Hey | 1000 | 24 | 53% vs. 85% | 18% vs. 8% | Not specified | [1] |

| SKOV3 | 1000 | 24 | Increase observed | Decrease observed | Not specified | [1] |

| CSC2078 (Glioma Stem Cells) | 500 | 24 | Significant increase | Significant decrease | No notable effect | [2] |

| TS543 (Glioma Stem Cells) | 500 | 24 | Significant increase | Significant decrease | No notable effect | [2] |

| Cal27 (Oral Squamous Cell Carcinoma) | 500 | Not specified | 55.3% vs. 72.8% | 35.2% vs. 18.9% | 9.5% vs. 8.3% | [3] |

| HCC1806 (Basal-like Breast Cancer) | 200 | 48 | Dose-dependent increase | Not specified | Not specified | [4] |

| HCC1937 (Basal-like Breast Cancer) | 200 | 48 | Dose-dependent increase | Not specified | Not specified | [4] |

Table 3: Effect of JQ1 on Cell Cycle Regulatory Proteins

| Cell Line | JQ1 Concentration | Treatment Duration (hours) | Protein | Effect |

| Hey & SKOV3 | Dose-dependent | 24 | c-Myc | Downregulation |

| Hey & SKOV3 | Dose-dependent | 24 | p21 | Upregulation |

| Hey & SKOV3 | Dose-dependent | 24 | Cyclin D1 | Downregulation |

| Hey & SKOV3 | Dose-dependent | 24 | CDK4 | Downregulation |

| Hey & SKOV3 | Dose-dependent | 24 | CDK6 | Downregulation |

| MCC-3 & MCC-5 (Merkel Cell Carcinoma) | 800 nM | 72 | c-Myc | Downregulation |

| MCC-3 & MCC-5 (Merkel Cell Carcinoma) | Not specified | Not specified | p21, p27, p57 | Upregulation |

| HCC1806 & HCC1937 (Basal-like Breast Cancer) | Dose-dependent | Not specified | Cyclin D1 | Downregulation |

| HCC1806 & HCC1937 (Basal-like Breast Cancer) | Dose-dependent | Not specified | p21, p27 | Upregulation |

Signaling Pathways and Experimental Workflows

The inhibition of BRD4 impacts key signaling pathways that converge on cell cycle control. A simplified representation of this is the BRD4-MYC axis, which is a central driver of proliferation in many cancers.

Caption: BRD4 Inhibition Signaling Pathway.

A typical experimental workflow to assess the effects of a BRD4 inhibitor on cell cycle progression is outlined below.

Caption: Experimental Workflow for Cell Cycle Analysis.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period.

-

Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of the BRD4 inhibitor in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the BRD4 inhibitor or vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content using propidium iodide (PI) staining.[2][5][6][7]

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

For suspension cells, directly transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 100-200 µL of ice-cold PBS.

-

While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes or at 37°C for 15-30 minutes.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the emission in the appropriate channel (typically around 617 nm).

-

Collect data for at least 10,000-20,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to gate on single cells and then model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blotting for Cell Cycle Proteins

This protocol outlines the detection of proteins such as c-Myc, p21, Cyclin D1, CDK4, and CDK6.

-

Protein Extraction:

-

After treatment, place culture dishes on ice and wash cells with ice-cold PBS.

-

Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-c-Myc, anti-p21) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

Cell Synchronization (Double Thymidine Block)

This method is used to synchronize cells at the G1/S boundary, allowing for the study of progression through the S, G2, and M phases upon release.[8][9][10]

-

First Block:

-

Plate cells to be 20-30% confluent.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate for 18 hours.

-

-

Release:

-

Wash the cells twice with pre-warmed PBS to remove the thymidine.

-

Add fresh, pre-warmed complete medium.

-

Incubate for 9 hours.

-

-

Second Block:

-

Add thymidine again to a final concentration of 2 mM.

-

Incubate for another 18 hours. Cells are now arrested at the G1/S boundary.

-

-

Release and Collection:

-

Wash the cells twice with pre-warmed PBS and add fresh, pre-warmed complete medium.

-

At this point (time 0), cells will begin to synchronously progress through the cell cycle.

-

Harvest cells at various time points after release to collect populations enriched in S, G2, and M phases. The optimal time points will depend on the cell line's doubling time.

-

Conclusion

Inhibition of BRD4 presents a compelling strategy for targeting cancer cell proliferation by inducing cell cycle arrest. The methodologies and data presented in this guide offer a framework for researchers to investigate the effects of BRD4 inhibitors, such as the conceptual "this compound," on cell cycle progression. A thorough understanding of the molecular consequences of BRD4 inhibition is paramount for the continued development of this promising class of anti-cancer agents.

References

- 1. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Synchronization by Double Thymidine Block [bio-protocol.org]

An In-depth Technical Guide to Early Research on BRD4 Inhibitor-17 in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical regulator of gene expression and a promising therapeutic target in oncology.[1] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[1] Inhibition of BRD4 has shown significant anti-tumor activity in a range of preclinical cancer models, leading to the development of numerous small molecule inhibitors.[1][2]

This technical guide focuses on the early preclinical research of a specific compound designated as BRD4 Inhibitor-17 . It is important to note that the nomenclature "this compound" has been associated with two distinct chemical entities in the scientific literature and commercial sources. To ensure a comprehensive overview, this document will detail the findings for both compounds, clarifying their unique origins and studied cancer models.